molecular formula C14H23NO3 B13458884 Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate

Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13458884
M. Wt: 253.34 g/mol
InChI Key: RWIZXBRTVLKGBT-UHFFFAOYSA-N
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Description

Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the formyl and tert-butyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate is used as an intermediate for the preparation of more complex molecules. Its unique structure makes it a valuable building block for the synthesis of spirocyclic compounds.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its spirocyclic structure can impart unique biological activities, making it a candidate for the development of pharmaceuticals targeting various diseases.

Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but the spirocyclic structure often plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2-formyl-2-methyl-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness: Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of both formyl and tert-butyl groups, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 3-formyl-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(14)10-16/h10-11H,4-9H2,1-3H3

InChI Key

RWIZXBRTVLKGBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2C=O)CC1

Origin of Product

United States

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